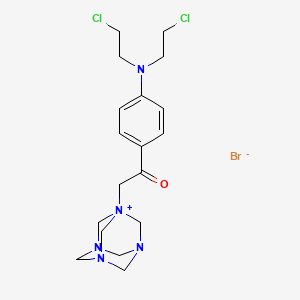

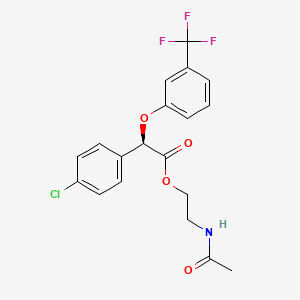

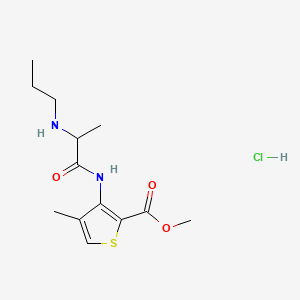

Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition : Piperidine derivatives, including those related to the specified benzamide compound, have shown significant anti-acetylcholinesterase (anti-AChE) activity. The substitution of benzamide with bulky moieties increased this activity. Some derivatives demonstrated high potency in inhibiting acetylcholinesterase, indicating potential utility in treating conditions like dementia (Sugimoto et al., 1990).

Radioligand Development for Acetylcholinesterase : Certain benzamide derivatives, including those related to the specified compound, have been synthesized and evaluated as potential radioligands for acetylcholinesterase (AChE) imaging, particularly in the context of neurodegenerative diseases (Brown-Proctor et al., 1999).

Repaglinide Impurities Analysis : Benzamide derivatives related to the specified compound have been identified as impurities in the anti-diabetic drug Repaglinide. These impurities were isolated, structurally characterized, and their synthesis was reported, contributing to the quality control of pharmaceuticals (Kancherla et al., 2018).

Sigma Receptor Scintigraphy for Breast Cancer : Benzamide derivatives, including those structurally related to the specified compound, have been used in sigma receptor scintigraphy for visualizing primary breast tumors. This is based on the preferential binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).

Metabolism Study in Antineoplastic Agents : Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure to the specified benzamide, have identified the main metabolic pathways in humans. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).

Inhibitory Compounds from Limonia acidissima : New benzamide derivatives from Limonia acidissima, including structures related to the specified compound, have been identified. Some of these compounds showed potent inhibitory activity against nitric oxide production in microglia cells, indicating potential anti-inflammatory properties (Kim et al., 2009).

Propriétés

Numéro CAS |

34037-64-4 |

|---|---|

Nom du produit |

Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |

Formule moléculaire |

C21H23F3N2O2 |

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

2-piperidin-1-yl-N-[2-(1,1,1-trifluoropropan-2-yloxy)phenyl]benzamide |

InChI |

InChI=1S/C21H23F3N2O2/c1-15(21(22,23)24)28-19-12-6-4-10-17(19)25-20(27)16-9-3-5-11-18(16)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,25,27) |

Clé InChI |

GHJUWBXCSCXBHR-UHFFFAOYSA-N |

SMILES |

CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |

SMILES canonique |

CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

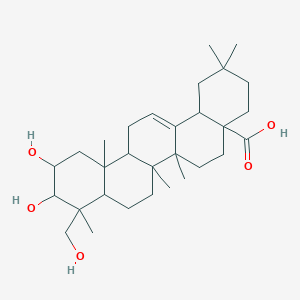

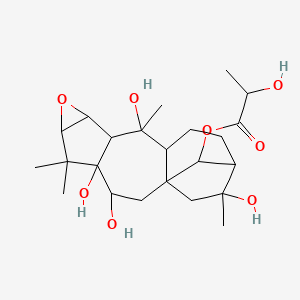

![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)

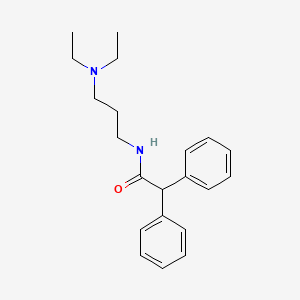

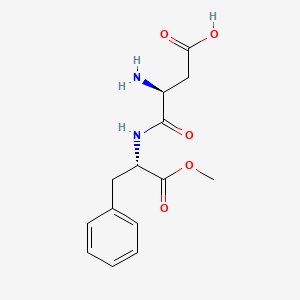

![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)